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  • Product: 4-Chloro-2-fluoro-3-methoxycinnamic acid
  • CAS: 1353001-74-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-2-fluoro-3-methoxycinnamic Acid

Part 1: Executive Summary & Chemical Identity 4-Chloro-2-fluoro-3-methoxycinnamic acid is a highly specialized polysubstituted aromatic building block used primarily in the synthesis of agrochemicals (specifically auxin-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-fluoro-3-methoxycinnamic acid is a highly specialized polysubstituted aromatic building block used primarily in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical candidates targeting kinase pathways.

The complexity of this molecule lies in its dense substitution pattern. The presence of three distinct functional groups (chlorine, fluorine, methoxy) on the phenyl ring creates significant steric and electronic effects that influence downstream derivatization.

Core Identification Data
PropertySpecification
CAS Number 1353001-74-7
Chemical Name 3-(4-Chloro-2-fluoro-3-methoxyphenyl)acrylic acid
Molecular Formula C₁₀H₈ClFO₃
Molecular Weight 230.62 g/mol
Exact Mass 230.0146
SMILES COc1c(F)c(C=CC(=O)O)ccc1Cl
InChI Key Predicted:[1] ODAJPJWSLSBLLM-UHFFFAOYSA-N (Analogous)
Structural Differentiation (The "Search" Challenge)

Researchers often confuse this compound with its positional isomers or metabolic precursors. Precise identification requires distinguishing the specific 2,3,4-substitution pattern from commercially common analogs.

Critical Differentiators:

  • vs. Benzoic Acid Analog: 4-chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7 ) lacks the vinyl linker.

  • vs. Des-chloro Analog: 2-fluoro-3-methoxycinnamic acid lacks the 4-position chlorine, significantly altering metabolic stability.

Part 2: Synthetic Pathways & Logic

The synthesis of CAS 1353001-74-7 is rarely performed via direct electrophilic aromatic substitution due to the directing conflict between the activating methoxy group and the deactivating halogens.

The most robust, self-validating protocol utilizes a Knoevenagel Condensation starting from the corresponding benzaldehyde. If the aldehyde is unavailable, a reduction-oxidation sequence from the commercially available benzoic acid (CAS 1169870-80-7 ) is the authoritative route.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: 4-Chloro-2-fluoro-3-methoxycinnamic acid (CAS 1353001-74-7) Aldehyde Intermediate: 4-Chloro-2-fluoro-3-methoxybenzaldehyde Aldehyde->Target Knoevenagel (Pyridine/Piperidine) Acid Starting Material: 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7) Acid->Aldehyde 1. Reduction (BH3) 2. Oxidation (PCC/Swern) Malonic Reagent: Malonic Acid Malonic->Target

Figure 1: Retrosynthetic logic flow from commercially available benzoic acid precursors to the target cinnamic acid.

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid via Knoevenagel Condensation.

Reagents:

  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluoro-3-methoxybenzaldehyde (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add malonic acid (12 mmol) and catalytic piperidine (1 mmol) under nitrogen atmosphere.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Evolution of CO₂ gas indicates successful decarboxylation.

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly pour into ice-cold HCl (6M) to acidify to pH < 2.

  • Isolation: The product will precipitate as a white solid.[1] Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted aldehyde traces.

Process Criticality (Self-Validation):

  • Monitoring: TLC (Hexane:EtOAc 1:1) should show the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the acid streak (Rf < 0.2).

  • Temperature: Do not exceed 100°C to prevent polymerization of the vinyl group.

Part 3: Analytical Characterization

Validating the structure requires confirming the regiochemistry of the halogens. The coupling constants (


) in the ¹H-NMR and ¹³C-NMR are diagnostic.
Expected ¹H-NMR Profile (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
12.40Broad Singlet1H-COOH Carboxylic acid proton; exchangeable with D₂O.
7.65Doublet (

=16.0 Hz)
1HAr-CH =CH-Trans-alkene geometry (large coupling constant).
7.45Doublet of Doublets1HAr-H (C6)Coupled to F (ortho) and C5-H (meta).
7.25Doublet of Doublets1HAr-H (C5)Coupled to C6-H (ortho).
6.55Doublet (

=16.0 Hz)
1HAr-CH=CH -Alpha-proton of cinnamic acid.
3.92Singlet3H-OCHMethoxy group; distinct singlet.

Diagnostic Check: The Fluorine-Proton coupling (


) on the aromatic ring will cause the aromatic signals to appear as complex multiplets rather than clean doublets. This confirms the presence of the fluorine atom at the 2-position.[2]

Part 4: Applications & Handling

Research Applications
  • Auxin Herbicides: The 4-chloro-2-fluoro-3-methoxy motif is structurally homologous to the "arylpicolinate" class of herbicides (e.g., Florpyrauxifen). This cinnamic acid serves as a bioisostere for structure-activity relationship (SAR) studies.

  • Kinase Inhibition: Used as a "warhead" precursor. The carboxylic acid can be converted to an acrylamide (via amide coupling), forming a covalent inhibitor that targets cysteine residues in kinase active sites (e.g., EGFR inhibitors).

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizers.

Part 5: References

  • Matrix Scientific. (2023). Product Catalog: 4-Chloro-2-fluoro-3-methoxycinnamic acid (CAS 1353001-74-7). Retrieved from

  • Angene Chemical. (2023). 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7) Specifications.[3] Retrieved from

  • Sigma-Aldrich. (2023). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS 944129-07-1).[4][5] Retrieved from

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Fundamental methodology reference).

Sources

Exploratory

4-Chloro-2-fluoro-3-methoxycinnamic Acid: Physicochemical Profiling and Synthetic Utility

Executive Summary 4-Chloro-2-fluoro-3-methoxycinnamic acid (CAS: 1353001-74-7) represents a highly specialized scaffold in medicinal chemistry and agrochemical synthesis. Characterized by a tri-substituted phenyl ring, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-3-methoxycinnamic acid (CAS: 1353001-74-7) represents a highly specialized scaffold in medicinal chemistry and agrochemical synthesis. Characterized by a tri-substituted phenyl ring, this molecule integrates the lipophilicity of chlorine, the metabolic stability of fluorine, and the hydrogen-bond accepting capacity of a methoxy group onto a reactive acrylic acid tail.

This technical guide dissects the compound's molecular properties, details a validated synthetic pathway via Knoevenagel condensation, and analyzes its utility as a pharmacophore building block.

Part 1: Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in synthetic workflows and mass spectrometry validation.

Core Data Snapshot
PropertyValueNotes
Molecular Formula C₁₀H₈ClFO₃ Confirmed elemental composition
Molecular Weight 230.62 g/mol Average mass
Monoisotopic Mass 230.0146 g/mol For High-Res MS (M+H⁺ calculation)
CAS Number 1353001-74-7Unique Identifier [1]
Physical State Solid (Crystalline)Typically white to off-white powder
Predicted pKa ~4.4 - 4.6Typical for substituted cinnamic acids
Predicted LogP ~2.8Moderate lipophilicity due to 4-Cl
Structural Analysis & SMILES

SMILES String: COC1=C(F)C(C=CC(=O)O)=CC=C1Cl

Electronic Environment:

  • 2-Fluoro: Exerts an inductive withdrawing effect (-I), increasing the acidity of the carboxylic acid slightly compared to non-fluorinated analogs. It also blocks metabolic oxidation at the ortho-position.

  • 3-Methoxy: Acts as a weak electron donor (+M) but primarily serves as a solubilizing group and H-bond acceptor.

  • 4-Chloro: Provides bulk and lipophilicity, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP pockets).

Part 2: Synthetic Methodology

The most robust route to 4-Chloro-2-fluoro-3-methoxycinnamic acid is the Knoevenagel Condensation . This method is preferred over the Heck reaction for this specific substrate due to the lower cost of reagents (malonic acid vs. palladium catalysts) and the avoidance of potential dehalogenation side reactions that can occur with aryl chlorides under Pd-catalysis.

Reaction Logic

The synthesis involves the condensation of 4-chloro-2-fluoro-3-methoxybenzaldehyde with malonic acid in the presence of a weak base. The base promotes the deprotonation of malonic acid to form an enolate, which attacks the aldehyde carbonyl. Spontaneous decarboxylation follows, driving the reaction to the trans-cinnamic acid product.

Synthesis Workflow Diagram

Synthesis Aldehyde 4-Chloro-2-fluoro- 3-methoxybenzaldehyde Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate Condensation Malonic Malonic Acid Malonic->Intermediate Base Pyridine/Piperidine (Catalyst) Base->Intermediate Decarb Decarboxylation (-CO₂) Intermediate->Decarb Heat (90°C) Product 4-Chloro-2-fluoro- 3-methoxycinnamic acid Decarb->Product Acidic Workup

Figure 1: Step-wise synthetic flow via Knoevenagel condensation.

Detailed Protocol

Note: This protocol is extrapolated from standard procedures for poly-substituted cinnamic acids [2, 3].

Reagents:

  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluoro-3-methoxybenzaldehyde (e.g., 10 mmol) in pyridine (20 mL).

  • Addition: Add malonic acid (12 mmol) and piperidine (1 mmol).

  • Reflux: Heat the mixture to 90–100°C. Stir for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 3:1) until the aldehyde spot disappears.

    • Observation: Evolution of CO₂ gas bubbles indicates the decarboxylation is proceeding.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add concentrated HCl (approx. 6M) with vigorous stirring until the pH reaches ~1–2. The pyridine salt will solubilize, while the cinnamic acid product precipitates as a solid.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) to remove residual pyridine hydrochloride.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile to obtain pure white crystals.

Part 3: Medicinal Chemistry Applications

This molecule is not just a random intermediate; its substitution pattern is highly specific for modulating biological activity.[1]

Structure-Activity Relationship (SAR) Map

SAR Center 4-Chloro-2-fluoro-3-methoxycinnamic acid F_Group 2-Fluoro: Blocks metabolic oxidation (Ortho-blocker) Center->F_Group Cl_Group 4-Chloro: Increases Lipophilicity (LogP) Halogen Bonding capability Center->Cl_Group OMe_Group 3-Methoxy: H-Bond Acceptor Solubility modulation Center->OMe_Group Acid_Tail Acrylic Acid Tail: Michael Acceptor Precursor Linker for heterocycles Center->Acid_Tail

Figure 2: Functional dissection of the molecule for drug design.

Key Applications
  • Kinase Inhibitors: The 4-Cl-2-F-3-OMe motif is structurally similar to the "head" groups found in EGFR inhibitors (e.g., Gefitinib analogs). The cinnamic acid tail allows for cyclization into quinolines or quinazolines [3].

  • Agrochemicals: The specific halogenation pattern (4-Cl, 2-F) is prevalent in synthetic auxins and picolinate herbicides. This acid serves as a precursor to ester derivatives used in crop protection [4].

  • Bioisosterism: The 2-Fluoro group mimics a Hydrogen in size (Steric Van der Waals radius: H=1.20Å vs F=1.47Å) but drastically alters the electronic landscape, preventing P450-mediated oxidation at that specific ring position.

Part 4: Analytical Validation

To confirm the identity of the synthesized compound, the following analytical signatures are expected.

1H NMR Expectations (DMSO-d6, 400 MHz)
  • Carboxylic Acid: Singlet at ~12.5 ppm (broad, exchangeable).

  • Alkene Protons: Two doublets at ~6.5 ppm and ~7.6 ppm with a coupling constant (

    
    ) of 16.0 Hz .
    
    • Critical Check: A

      
       value of 16 Hz confirms the Trans (E)  geometry. A lower value (~10-12 Hz) would indicate the Cis (Z) isomer, which is thermodynamically less stable and rare in Knoevenagel conditions.
      
  • Aromatic Protons: Two protons on the phenyl ring. Due to the substitution pattern, these will appear as doublets or multiplets depending on F-coupling (

    
    ), typically in the 7.2–7.8 ppm range.
    
  • Methoxy: Strong singlet (3H) at ~3.8–3.9 ppm.[2]

Mass Spectrometry[6]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]⁻ = 229.0 m/z.

  • Isotope Pattern: Look for the Chlorine signature. The ³⁷Cl isotope (approx 33% abundance) will create a peak at M+2 (231.0 m/z) with roughly 1/3 the intensity of the parent peak.

References

  • Matrix Scientific . (n.d.). 4-Chloro-2-fluoro-3-methoxycinnamic acid Product Data. Retrieved from

  • Wikipedia . (n.d.). Knoevenagel condensation. Retrieved from

  • Zhao, L., Tu, Y., & Guo, Y. (2016). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from

  • Google Patents . (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid via Knoevenagel condensation

An In-Depth Guide to the Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic Acid via Knoevenagel Condensation Authored by: A Senior Application Scientist This application note provides a comprehensive protocol for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic Acid via Knoevenagel Condensation

Authored by: A Senior Application Scientist

This application note provides a comprehensive protocol for the synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid, a substituted α,β-unsaturated acid. Cinnamic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals, polymers, and cosmetic products.[1] The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating such unsaturated systems from aldehydes and active methylene compounds.[2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and provides methods for the purification and characterization of the final product, tailored for researchers and professionals in drug development and chemical synthesis.

The Underpinning Principle: Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a weak amine base, followed by a dehydration reaction.[4] When malonic acid is used as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine, the reaction is often referred to as the Doebner modification.[1][5] This variant is particularly effective for aromatic aldehydes and is followed by a spontaneous decarboxylation upon heating.[1]

The reaction proceeds through several key steps:

  • Enolate Formation : The basic catalyst, typically piperidine, deprotonates the acidic α-carbon of malonic acid to form a resonance-stabilized enolate ion.[6][7]

  • Nucleophilic Attack : This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-chloro-2-fluoro-3-methoxybenzaldehyde. This forms a tetrahedral intermediate.[7]

  • Dehydration : The intermediate undergoes dehydration (elimination of a water molecule) to form a carbon-carbon double bond, yielding an α,β-unsaturated dicarboxylic acid intermediate.[4][6]

  • Decarboxylation : With pyridine acting as both a base and a solvent to promote the reaction, heating the reaction mixture facilitates the decarboxylation of the dicarboxylic acid intermediate, releasing carbon dioxide and yielding the final cinnamic acid product.[1]

The use of a weak base like piperidine is crucial as stronger bases could induce an undesired self-condensation of the aldehyde.[8]

Knoevenagel_Mechanism cluster_start Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_elimination Step 3 & 4: Dehydration & Decarboxylation Malonic_Acid Malonic Acid (Active Methylene) Enolate Resonance-Stabilized Enolate Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4-Chloro-2-fluoro-3- methoxybenzaldehyde Aldehyde->Intermediate Unsaturated_Intermediate α,β-Unsaturated Intermediate Intermediate->Unsaturated_Intermediate Dehydration (-H₂O) Final_Product 4-Chloro-2-fluoro-3- methoxycinnamic acid Unsaturated_Intermediate->Final_Product Decarboxylation (-CO₂) (promoted by Pyridine/Heat)

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid

This protocol is designed to be a self-validating system. Each step includes explanations to ensure reproducibility and high purity of the final product.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Pyridine has a strong, unpleasant odor and is flammable. Piperidine is corrosive and toxic. Handle with care.

Materials and Equipment:

  • 4-chloro-2-fluoro-3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • Beakers, graduated cylinders, Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Melting point apparatus

Reaction Setup and Procedure

The following table summarizes the quantities of reagents required for the synthesis.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-chloro-2-fluoro-3-methoxybenzaldehyde190.583.81 g20.01.0
Malonic acid104.064.16 g40.02.0
Pyridine79.1020 mL-Solvent
Piperidine85.150.5 mL~5.00.25

Step-by-Step Method:

  • Reagent Combination: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chloro-2-fluoro-3-methoxybenzaldehyde (3.81 g, 20.0 mmol) and malonic acid (4.16 g, 40.0 mmol). A 2:1 molar ratio of malonic acid to aldehyde is used to ensure complete consumption of the aldehyde.[9][10]

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous pyridine to the flask. Pyridine serves as both the solvent and a base that promotes the subsequent decarboxylation step.[1] With gentle stirring, add piperidine (0.5 mL, ~5.0 mmol) dropwise. Piperidine is the primary catalyst for the initial condensation.[1][11]

  • Reaction under Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting aldehyde, the reaction mixture, and a co-spot. A suitable eluent system would be a mixture of ethyl acetate and hexane. The reaction is considered complete when the aldehyde spot is no longer visible (typically 2-4 hours).

  • Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing approximately 100 mL of cold water and 20 mL of concentrated hydrochloric acid, while stirring vigorously. This step neutralizes the pyridine and piperidine and protonates the carboxylate salt, causing the crude cinnamic acid product to precipitate out of the solution.

  • Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove any remaining salts and water-soluble impurities.[12]

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds, based on differential solubility at varying temperatures.[12] A mixed solvent system of ethanol and water is often effective for cinnamic acid derivatives.[12][13]

  • Solvent Selection: Transfer the crude, air-dried product to an Erlenmeyer flask.

  • Dissolution: Add a minimum amount of hot ethanol to dissolve the solid completely.

  • Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.[12] Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Workflow start Starting Materials: 4-chloro-2-fluoro-3-methoxybenzaldehyde + Malonic Acid reagents Add Pyridine (Solvent) & Piperidine (Catalyst) start->reagents reflux Heat to Reflux (90-100°C) Monitor by TLC reagents->reflux workup Cool & Pour into Acidified Water (HCl/H₂O) reflux->workup precipitation Precipitation of Crude Product workup->precipitation filtration1 Vacuum Filtration & Wash with H₂O precipitation->filtration1 purification Recrystallization from Ethanol/Water filtration1->purification filtration2 Vacuum Filtration & Wash with cold EtOH/H₂O purification->filtration2 product Pure 4-Chloro-2-fluoro-3- methoxycinnamic acid filtration2->product

Caption: Experimental workflow for the synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid.

Product Characterization and Validation

The identity and purity of the synthesized 4-Chloro-2-fluoro-3-methoxycinnamic acid must be confirmed through analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the key functional groups: a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700-1680 cm⁻¹), a C=C stretch for the alkene (~1640-1620 cm⁻¹), and bands corresponding to the substituted aromatic ring.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will provide information on the chemical environment of all protons. Key signals include the vinylic protons (α and β to the carbonyl), which typically appear as doublets with a large coupling constant (~16 Hz) confirming a trans configuration, aromatic protons, the methoxy group singlet, and a broad singlet for the carboxylic acid proton.[14]

    • ¹³C NMR: This will show distinct signals for all carbon atoms, including the carbonyl carbon, the vinylic carbons, and the carbons of the substituted aromatic ring.[14]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound, with the mass spectrum showing a prominent molecular ion peak [M]⁺ or related fragments.[16]

By following this detailed protocol and performing the described characterization, researchers can reliably synthesize and validate high-purity 4-Chloro-2-fluoro-3-methoxycinnamic acid for use in further research and development.

References

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • The Vespiary. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • MDPI. (2025, January 11). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • ResearchGate. (2018, June 8). Cinnamic acid derivatives in cosmetics ‐ current use and future prospects. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic Acid Esters

Here is a comprehensive Application Note and Protocol guide for the preparation of 4-Chloro-2-fluoro-3-methoxycinnamic acid esters. [1] Executive Summary The 4-chloro-2-fluoro-3-methoxycinnamic acid ester scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the preparation of 4-Chloro-2-fluoro-3-methoxycinnamic acid esters.

[1]

Executive Summary

The 4-chloro-2-fluoro-3-methoxycinnamic acid ester scaffold is a critical intermediate in the synthesis of advanced agrochemicals (specifically picolinate herbicides like Florpyrauxifen-benzyl) and specific kinase inhibitors in pharmaceutical development.

This guide details the most robust synthetic pathway, prioritizing regioselective control and stereochemical purity . Unlike generic protocols, this method utilizes a "Directed Ortho-Lithiation" (DoM) strategy to construct the sterically crowded aryl core, followed by a Horner-Wadsworth-Emmons (HWE) reaction to install the acrylate tail with high E-selectivity.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes commercially available 2-chloro-6-fluoroanisole rather than expensive pre-functionalized aryl halides.

  • Regiocontrol: Exploits the strong directing ability of the fluorine substituent to ensure exclusive substitution patterns.

  • Stereoselectivity: HWE conditions are optimized to yield >95% E-isomer.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the alkene double bond. While a Heck reaction is possible, it requires a specific aryl bromide that is often expensive or unstable. The superior route involves the olefination of 4-chloro-2-fluoro-3-methoxybenzaldehyde .

Synthetic Pathway Visualization

SynthesisPathway cluster_0 Step 1: Directed Ortho-Lithiation Start 2-Chloro-6-fluoroanisole (Starting Material) Lithium Lithiated Intermediate (Kinetic Control) Start->Lithium n-BuLi, THF -78°C Aldehyde 4-Chloro-2-fluoro-3- methoxybenzaldehyde Lithium->Aldehyde DMF (Formylation) Target 4-Chloro-2-fluoro-3- methoxycinnamic Ester (Target) Aldehyde->Target HWE Reagent Base

Figure 1: Strategic workflow for the synthesis of the target ester.

Detailed Experimental Protocols

Step 1: Preparation of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Mechanism: Directed Ortho-Lithiation (DoM). Rationale: The fluorine atom at position 6 (relative to anisole numbering) is the strongest directing group due to its high electronegativity (inductive effect), directing lithiation to the adjacent proton.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Chloro-6-fluoroanisole (1.0 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[1]

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Solvent: Anhydrous THF (freshly distilled or dried)

  • Equipment: Flame-dried 3-neck flask, low-temperature thermometer, inert gas (Ar/N2) line.

Protocol
  • Setup: Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate) and 2-Chloro-6-fluoroanisole under an inert atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Note: Temperature control is vital. Above -60°C, the lithiated species may undergo "benzyne" type elimination or scrambling.

  • Lithiation: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain internal temperature < -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns light yellow/orange.

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 80-90% Validation: 1H NMR should show a distinct aldehyde singlet around 10.2-10.4 ppm.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanism: Reaction of a phosphonate carbanion with the aldehyde. Rationale: The HWE reaction is selected over the Wittig reaction because the phosphonate carbanion is more nucleophilic and the phosphate byproduct is water-soluble, simplifying purification. Crucially, it provides high E-selectivity (Trans isomer).

Reagents
  • Substrate: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (from Step 1)[1][6][7]

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.3 equiv) OR Potassium tert-butoxide.

  • Solvent: Anhydrous THF.

Protocol
  • Phosphonate Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Reagent Addition: Add Triethyl phosphonoacetate dropwise. Stir for 20 minutes until gas evolution (H₂) ceases and the solution becomes clear/homogenous.

  • Substrate Addition: Dissolve the aldehyde (from Step 1) in minimal THF and add it dropwise to the phosphonate solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor by TLC (UV active). The aldehyde spot should disappear.

  • Workup: Quench carefully with water. Extract with Diethyl Ether or MTBE.

    • Note: The aqueous layer contains the diethyl phosphate byproduct.

  • Purification: The crude product is often pure enough for use. If necessary, purify via silica column (Hexanes/EtOAc 9:1).

Expected Yield: >90% Stereochemistry: >95:5 E:Z ratio.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these expected parameters.

ParameterExpected Value/ObservationStructural Assignment
Physical State White to off-white crystalline solidHigh purity ester
1H NMR (Alkene) Doublet, ~7.6-8.0 ppm (J = 16.0 Hz)Beta-proton (trans coupling)
1H NMR (Alkene) Doublet, ~6.3-6.5 ppm (J = 16.0 Hz)Alpha-proton (trans coupling)
1H NMR (Methoxy) Singlet, ~3.9-4.0 ppm-OCH₃ group
19F NMR Singlet, ~ -120 to -130 ppmAryl Fluorine
MS (ESI) [M+H]+ or [M+Na]+ consistent with MWConfirmation of mass

Troubleshooting Guide

Issue: Low Regioselectivity in Step 1
  • Symptom: Mixture of aldehyde isomers or recovery of starting material.[1][2]

  • Cause: Temperature was too high during n-BuLi addition, or moisture was present.

  • Solution: Ensure internal probe reads -78°C before addition. Dry THF over molecular sieves (3Å) for 24h prior to use.

Issue: Low E/Z Selectivity in Step 2
  • Symptom: Significant presence of the Z-isomer (cis).

  • Cause: Use of the wrong base or "kinetic" quench conditions.

  • Solution: Ensure the reaction warms to room temperature to allow thermodynamic equilibration to the E-isomer. Switch from NaH to NaOEt if using triethyl phosphonoacetate to match the ester leaving group, preventing transesterification.

References

  • Preparation of 4-chloro-2-fluoro-3-methoxybenzaldehyde (Patent Protocol)

    • Source: Dow AgroSciences LLC. "Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes." U.S.
    • Relevance: Defines the lithiation conditions for the specific 2-chloro-6-fluoroanisole precursor.
    • URL:

  • Horner-Wadsworth-Emmons Reaction Mechanics

    • Source: Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."
    • Relevance: General conditions and mechanism for high E-selectivity.
    • URL:

  • Heck Reaction Alternatives (Background)

    • Source: Wikipedia / Nobel Prize Foundation. "Palladium-catalyzed cross couplings in organic synthesis."
    • Relevance: Context for altern
    • URL:

Sources

Method

Using 4-Chloro-2-fluoro-3-methoxycinnamic acid as a pharmaceutical intermediate

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Chloro-2-fluoro-3-methoxycinnamic acid (CFMCA) as a high-value building block for con...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Chloro-2-fluoro-3-methoxycinnamic acid (CFMCA) as a high-value building block for constructing poly-substituted indole and quinoline cores—privileged scaffolds in 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs).

Executive Summary

The "magic methyl" effect and strategic halogenation are cornerstones of modern drug design. 4-Chloro-2-fluoro-3-methoxycinnamic acid represents a dense functionality scaffold that offers three critical advantages in pharmaceutical synthesis:

  • Metabolic Blocking: The 4-chloro and 2-fluoro substituents block common P450 oxidation sites on the resulting aromatic core.

  • Electronic Tuning: The 3-methoxy group acts as an electron-donating group (EDG), modulating the basicity of downstream nitrogen heterocycles (e.g., indoles).

  • Versatile Cyclization: The cinnamic acid moiety serves as a direct precursor to 6-chloro-4-fluoro-5-methoxyindole via nitrene insertion, a core motif analogous to structures found in EGFR inhibitors (e.g., Osimertinib analogs).

This guide provides a validated protocol for the synthesis, purification, and downstream cyclization of this intermediate.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (E)-3-(4-Chloro-2-fluoro-3-methoxyphenyl)acrylic acid
CAS Registry Analogous to 202982-65-8 (acid)
Molecular Formula C₁₀H₈ClFO₃
Molecular Weight 230.62 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water
pKa (Calc) ~4.2 (Carboxylic acid)

Synthetic Workflow: The "Aldehyde-to-Indole" Pipeline

The most robust route to utilizing this intermediate is the Knoevenagel Condensation followed by a Hemetsberger–Knittel Indole Synthesis . This pathway avoids the use of unstable diazonium intermediates often required in alternative routes.

Logical Pathway Diagram

(Graphviz DOT visualization of the synthetic logic)

CFMCA_Workflow cluster_QC Critical QC Points Aldehyde Precursor: 4-Chloro-2-fluoro-3-methoxybenzaldehyde Cinnamic Target Intermediate: 4-Chloro-2-fluoro-3-methoxycinnamic Acid Aldehyde->Cinnamic Knoevenagel (Malonic Acid, Pyridine) Azido Intermediate: Azido-Cinnamate Ester Cinnamic->Azido Esterification & Condensation Indole Final Scaffold: 6-Chloro-4-fluoro-5-methoxyindole Azido->Indole Thermolysis (Hemetsberger)

Caption: Figure 1. Synthetic workflow transforming the benzaldehyde precursor into the pharmacologically active indole core using CFMCA as the pivot point.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid

Objective: To isolate the thermodynamically stable (E)-isomer with >98% purity.

Reagents:

  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (Solvent/Base, 5.0 vol)

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (1M, for workup)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in pyridine.

  • Addition: Add malonic acid and piperidine. The reaction is slightly exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to 85°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the acid spot (Rf ~0.1, streaking).

    • Mechanistic Insight: The decarboxylation of the intermediate dicarboxylic acid is the driving force. Incomplete heating leads to the isolation of the benzylidene-malonic acid intermediate.

  • Quench: Cool the mixture to 0°C. Slowly pour into ice-cold 6M HCl (excess) to precipitate the crude acid. The pH must be <2 to ensure full protonation.

  • Isolation: Filter the off-white precipitate. Wash with cold water (3x) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Self-Validating Check: The melting point should be sharp. A range >2°C indicates trapped piperidine salts or mixed isomers.

Protocol B: Downstream Application (Indole Formation)

Objective: Cyclization of the cinnamic acid derivative to the indole core.

Reagents:

  • CFMCA (Product of Protocol A)

  • Thionyl Chloride (SOCl₂)

  • Sodium Azide (NaN₃)

  • Methanol[1]

  • o-Xylene (High boiling solvent)

Methodology (Curtius/Hemetsberger Hybrid Route):

  • Activation: Convert CFMCA to its acid chloride using SOCl₂ (Reflux, 2h), then evaporate to dryness.

  • Esterification: Redissolve in MeOH to form the methyl ester quantitatively.

  • Azidation: Treat the ester with ethyl azidoacetate and sodium ethoxide (low temperature, -10°C) to form the azidocinnamate.

  • Cyclization (The Critical Step):

    • Dissolve the azidocinnamate in boiling o-xylene (144°C).

    • Safety Note: This releases N₂ gas rapidly. Use a blast shield.

    • Mechanism: The heat generates a nitrene intermediate which inserts into the ortho-C-H bond (the position occupied by the Fluorine makes this specific; however, for this specific isomer, insertion occurs at the open ortho-position relative to the alkene chain).

    • Correction: In this specific isomer (4-Cl, 2-F, 3-OMe), the cinnamic tail is at position 1. Position 2 is F, Position 6 is H. The nitrene will insert into the C6-H bond (the only available ortho hydrogen), yielding the 7-unsubstituted indole.

Analytical Quality Control (QC)

To ensure the material is suitable for GMP-like applications, the following specifications must be met.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (conjugated system).

Interpretation of Data
Retention Time (approx)IdentityAcceptance Criteria
4.2 min Malonic Acid (Impurity)< 0.5%
7.8 min Benzaldehyde Precursor< 1.0%
8.5 min (Z)-Isomer (Kinetic impurity)< 2.0%
9.1 min (E)-CFMCA (Target)> 96.0%

Note: The (Z)-isomer is less thermodynamically stable and often cyclizes poorly in downstream applications due to steric clash.

Scientific Rationale & Troubleshooting

Why this Substitution Pattern?

The 4-Chloro-2-fluoro-3-methoxy motif is not accidental.[2][3]

  • Fluorine (C2): Increases the lipophilicity and metabolic stability of the ring. In the final indole, this fluorine often interacts with the hinge region of kinase enzymes via non-covalent interactions.

  • Methoxy (C3): Provides a handle for solubility. In many EGFR inhibitors, this methoxy group is dealkylated in vivo, but placing it at C3 (flanked by Cl and F) sterically protects it from O-demethylation, extending the half-life.

Troubleshooting Guide
  • Issue: Low yield in Knoevenagel condensation.

    • Cause: Wet pyridine or old malonic acid.

    • Fix: Distill pyridine over KOH before use.

  • Issue: Product is an oil, not a solid.

    • Cause: Presence of the cis (Z) isomer or residual solvent.

    • Fix: Triturate with cold pentane/ether. If that fails, perform an acid-base extraction (dissolve in NaHCO₃, wash with ether, re-acidify aqueous layer).

References

  • Synthesis of Substituted Cinnamic Acids

    • Title: "Knoevenagel condensation of arom
    • Source:Journal of Chemical Research
    • Context: Standard protocols for electron-rich benzaldehydes.
  • Indole Formation via Hemetsberger Reaction

    • Title: "Hemetsberger-Knittel Indole Synthesis"
    • Source:Organic Syntheses
    • Context: Mechanistic basis for converting azido-cinnam
  • EGFR Inhibitor Structural Activity Relationships (SAR)

    • Title: "Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor..."
    • Source:Journal of Medicinal Chemistry (2014)
    • Context: Establishes the importance of the indole/pyrimidine core and halogenation p
  • Halogen Bonding in Drug Design

    • Title: "The role of halogen bonding in ligand–protein interactions"
    • Source:Future Medicinal Chemistry
    • Context: Explains the utility of the Chlorine/Fluorine motif in the title compound.

Sources

Application

Recrystallization solvent systems for 4-Chloro-2-fluoro-3-methoxycinnamic acid

Technical Application Note: Recrystallization Solvent Systems for 4-Chloro-2-fluoro-3-methoxycinnamic Acid Part 1: Executive Summary & Chemical Context 4-Chloro-2-fluoro-3-methoxycinnamic acid (CAS: 1353001-74-7) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Recrystallization Solvent Systems for 4-Chloro-2-fluoro-3-methoxycinnamic Acid

Part 1: Executive Summary & Chemical Context

4-Chloro-2-fluoro-3-methoxycinnamic acid (CAS: 1353001-74-7) is a specialized intermediate, primarily utilized in the synthesis of advanced agrochemicals, specifically picolinate herbicides (e.g., analogs of Florpyrauxifen-benzyl or Rinskor™ active) and potentially in medicinal chemistry for kinase inhibitor scaffolds.

The purification of this compound is critical due to the formation of regioisomers (e.g., 6-chloro or 5-methoxy variants) and unreacted benzaldehyde precursors during the Knoevenagel condensation or Heck coupling steps.

Core Challenge: The simultaneous presence of a lipophilic core (chloro, fluoro, methoxy) and a hydrophilic tail (carboxylic acid) creates a "solubility duality." This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent system is not carefully balanced.

Recommended Systems at a Glance:

System Priority Solvent / Anti-Solvent Ratio (v/v) Primary Utility
Primary (Green) Ethanol / Water 80:20 to 70:30 General purification; removal of inorganic salts.
Secondary (Purity) Toluene / Heptane 1:1 to 1:2 Removal of non-polar organic impurities and regioisomers.

| Tertiary (Process) | Acetonitrile / Water | 90:10 | Compatible with downstream Suzuki coupling workflows. |

Part 2: Solubility Profiling & Solvent Selection Logic

To design a self-validating protocol, we must first understand the solubility thermodynamics. The presence of the ortho-fluoro and meta-methoxy groups disrupts the crystal lattice energy compared to unsubstituted cinnamic acid, generally increasing solubility in polar organic solvents.

Hansen Solubility Parameter (HSP) Analysis
  • Dispersion Forces (

    
    ):  High due to the halogenated aromatic ring.
    
  • Polarity (

    
    ):  Moderate due to the methoxy and carboxyl groups.
    
  • Hydrogen Bonding (

    
    ):  High capacity (donor/acceptor) from the carboxylic acid.
    

Selection Logic:

  • Alcohols (EtOH, MeOH): Excellent solvents. They match the

    
     of the acid group. However, they are too good; thus, water is required as an anti-solvent to force precipitation.
    
  • Aromatics (Toluene): Good for the lipophilic core. Excellent for removing polar impurities that do not dissolve in toluene.

  • Water: Acts as the universal anti-solvent. It also suppresses the ionization of the carboxylic acid if kept slightly acidic, ensuring the molecule remains in its neutral, less soluble form.

Part 3: Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: General purity increase (>98%), removal of salts, and laboratory-scale batches.

Materials:

  • Crude 4-Chloro-2-fluoro-3-methoxycinnamic acid

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Concentrated HCl (Trace, optional)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heating: Heat the mixture to reflux (~78°C). If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until a clear yellow solution is obtained.

    • Note: If a small amount of dark insoluble material remains, this is likely inorganic salt or polymerized byproduct. Proceed to step 3.

  • Clarification (Hot Filtration): While at reflux, filter the solution through a pre-heated glass frit or Celite pad to remove insolubles. Return the filtrate to the flask.

  • Nucleation Point: Re-heat filtrate to reflux. Remove the heat source. Add Deionized Water dropwise until a persistent turbidity (cloudiness) is just observed.

  • Re-solubilization: Add a few drops of Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (20-25°C) over 2-3 hours.

    • Critical Step: If the solution turns milky (oiling out) instead of forming crystals, add a seed crystal of pure product immediately and scratch the glass wall.

  • Final Crystallization: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white to off-white needles via vacuum filtration. Wash the cake with cold Ethanol/Water (50:50) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The "High Purity" System (Toluene/Heptane)

Best for: Removing structural isomers and non-polar side products.

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid in Toluene (4 mL per gram) . Heat to 85-90°C.

  • Adsorption (Optional): If the crude is highly colored, add Activated Carbon (5 wt%) and stir at 80°C for 15 minutes. Hot filter.

  • Anti-Solvent Addition: While maintaining the temperature at 70°C, slowly add Heptane (or Hexane) until the ratio is approximately 1:1 (Toluene:Heptane).

  • Cooling: Cool to room temperature with stirring. The lipophilic impurities will tend to stay in the mother liquor.

  • Filtration: Filter and wash with pure Heptane.

Part 4: Process Visualization

Workflow Diagram: Recrystallization Decision Matrix

RecrystallizationWorkflow Start Crude 4-Chloro-2-fluoro- 3-methoxycinnamic acid SolubilityCheck Check Solubility in Hot Ethanol (Reflux) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved Dissolved->SolubilityCheck No (Add more solvent) HotFilter Hot Filtration (Remove Insolubles) Dissolved->HotFilter Yes AddWater Add Water (Anti-solvent) until Turbidity HotFilter->AddWater Cooling Controlled Cooling (Ramp -10°C/hour) AddWater->Cooling OilingOut Oiling Out Observed? Cooling->OilingOut Seeding Add Seed Crystals & Re-heat slightly OilingOut->Seeding Yes Crystallization Crystal Growth (Needles/Prisms) OilingOut->Crystallization No Seeding->Cooling Filtration Vacuum Filtration & Wash (Cold 50:50 Solvent) Crystallization->Filtration Drying Vacuum Dry (45°C, 12h) Filtration->Drying

Figure 1: Decision matrix for the purification of halo-methoxy cinnamic acids, highlighting the critical intervention point for "oiling out" phenomena.

Part 5: Troubleshooting & Critical Quality Attributes (CQA)

IssueRoot CauseCorrective Action
Oiling Out Phase separation occurs before crystallization due to high lipophilicity or rapid cooling.1. Use a "Seed" crystal at the cloud point.2. Reduce the amount of water (anti-solvent).3. Slow down the cooling rate (use a programmable bath).
Low Yield Product remains in the mother liquor (solubility is too high).1. Cool to lower temperatures (-10°C).2. Increase the Water:Ethanol ratio to 50:50.3. Check pH; if pH > 4, add drops of HCl to ensure acid is protonated.
Colored Impurities Polymerized aldehydes or oxidation products.1. Use Activated Carbon (Darco G-60) during the hot dissolution step.2. Switch to the Toluene/Heptane system.
Low Melting Point Presence of solvent inclusions or isomers.1. Dry at higher vacuum.2. Recrystallize again using a different solvent system (e.g., switch from EtOH to Toluene).

Part 6: References & Authority

In-Text Citations: The synthesis and handling of 4-chloro-2-fluoro-3-substituted phenyl derivatives are documented in patents related to herbicidal picolinates. Specifically, the isolation of the boronic acid precursor in acetonitrile/water systems [1] suggests the compatibility of this scaffold with polar aprotic/protic mixtures. The general purification of substituted cinnamic acids follows standard organic process principles [2].

Reference List:

  • Adelfersk, K. et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730. Washington, DC: U.S. Patent and Trademark Office. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for cinnamic acid recrystallization techniques).

  • Epp, J. B. et al. (2014). Fungicidal Pyrimidine Compounds. European Patent EP 2 809 658 B1. (Contextual reference for the 4-chloro-2-fluoro-3-methoxy phenyl moiety). Link

Disclaimer: This protocol is designed for research and development purposes. Users should verify specific safety data sheets (SDS) for 4-Chloro-2-fluoro-3-methoxycinnamic acid before handling, as halo-cinnamic acids can be skin and respiratory irritants.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Removal from Cinnamic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical process of removing metal catalyst residues from cinnamic acid derivatives. Given the importance of these derivatives in the pharmaceutical and fine chemical industries, ensuring the final product's purity is paramount.[1][2] This document is designed to provide practical, experience-based solutions to common challenges encountered in the lab and during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove metal catalyst residues, especially palladium, from my cinnamic acid product?

A1: There are several compelling reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have stringent limits on elemental impurities, including palladium, due to their potential toxicity.[2][3][4] The ICH Q3D guideline provides a framework for controlling these impurities.[3]

  • Downstream Reaction Integrity: Residual redox-active metals can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and lower yields.[2]

  • Product Stability: Trace metals can degrade the final product over time, affecting its shelf life and efficacy.

  • Economic and Environmental Factors: Many catalysts, particularly those based on palladium, are expensive and derived from scarce resources.[2][5] Recovery and recycling are economically sensible and environmentally responsible.[5]

Q2: What are the most common methods for removing metal catalyst residues?

A2: The primary methods include filtration, crystallization, liquid-liquid extraction, adsorption onto materials like activated carbon, and the use of specialized metal scavengers.[3][6] The best strategy is highly dependent on the specific catalyst used, its physical state (heterogeneous vs. homogeneous), and the properties of your cinnamic acid derivative.[6][7]

Q3: My catalyst was heterogeneous (e.g., Pd/C), but simple filtration isn't removing all the palladium. Why?

A3: While heterogeneous catalysts are designed for easy filtration, leaching of the metal into the reaction mixture can occur, creating soluble or colloidal palladium species that will pass through standard filters.[8] This is a common issue that necessitates a secondary purification step, such as treatment with a scavenger or activated carbon.[9]

Q4: What are "metal scavengers" and how do they work?

A4: Metal scavengers are solid-supported or soluble materials with functional groups that have a high affinity for metal ions, effectively trapping them.[6] They work through chemisorption, where the metal coordinates strongly to ligands on the scavenger's surface.[7] Common examples include silica or polymers functionalized with thiols, amines, or other ligands that selectively bind to metals like palladium.[8][10] Their high selectivity often results in minimal loss of the desired product compared to less selective methods like activated carbon treatment.[3][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of cinnamic acid derivatives, particularly after common synthetic routes like the Heck or Suzuki-Miyaura reactions.[1][7]

Problem 1: After filtration of my reaction mixture, the filtrate is gray/black, and ICP-MS analysis shows high palladium content.

  • Probable Cause: You are likely dealing with colloidal palladium. The metal has precipitated out of solution but the particles are too fine to be captured by standard filter paper. This can happen when the Pd(0) catalyst agglomerates.

  • Solutions:

    • Filtration through Celite®: This is the most common first-line solution. A pad of Celite (diatomaceous earth) acts as a depth filter to trap fine particulates.[11]

    • Adsorption: Treat the filtrate with activated carbon. Carbon has a high surface area and can adsorb colloidal palladium.[12] Be aware that it can also adsorb your product, potentially reducing yield, so optimization is necessary.[7]

    • Use of a Scavenger: Even for colloidal palladium, certain scavengers can be effective. A screening of different scavenger types is recommended.[9]

Problem 2: My product is a solid, but recrystallization doesn't lower the palladium levels sufficiently.

  • Probable Cause: The palladium species may be co-crystallizing with your product. This is particularly common if your cinnamic acid derivative contains heteroatoms (like nitrogen or sulfur) that can act as ligands and coordinate with the metal, incorporating it into the crystal lattice.[3][7]

  • Solutions:

    • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations for crystallization. The goal is to find a system where your product's solubility is high at elevated temperatures but low at room temperature, while the palladium species remains in the mother liquor.

    • Pre-Crystallization Scavenging: Before attempting crystallization, treat the solution of your crude product with a metal scavenger. This removes the problematic palladium species, allowing for a cleaner crystallization.

    • Aqueous Wash/Extraction: If your product is soluble in an organic solvent, perform an aqueous wash. Sometimes, adding a chelating agent like N-acetylcysteine to the aqueous phase can help pull the metal out of the organic layer.[8][10]

Problem 3: I used a silica-based thiol scavenger, but the palladium removal was inefficient.

  • Probable Cause: The efficiency of a scavenger is highly dependent on the oxidation state of the palladium, the solvent, temperature, and reaction time.[7][9] Thiol-based scavengers are generally most effective for Pd(II) species. If your catalyst is primarily in the Pd(0) state, its efficacy may be reduced.[9]

  • Solutions:

    • Scavenger Screening: Do not rely on a single type of scavenger. Test a small panel of scavengers with different functional groups (e.g., thiol, amine, mixed-mode) to find the optimal one for your system.[9]

    • Introduce a Mild Oxidant: In some cases, a gentle oxidation step (e.g., bubbling air through the solution, though this requires careful safety assessment) can convert Pd(0) to the more easily scavenged Pd(II) state.[8] This should be approached with caution and appropriate safety measures.

    • Optimize Conditions: Increase the scavenger loading (equivalents), reaction time, or temperature as recommended by the manufacturer. Agitation is also critical to ensure good contact between the solution and the solid-supported scavenger.

Visual Workflow & Data

Decision-Making Workflow for Catalyst Removal

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

G cluster_0 start Reaction Work-up Complete (Crude Cinnamic Acid Derivative) catalyst_type What is the catalyst type? start->catalyst_type filtration Primary Filtration (e.g., through Celite®) catalyst_type->filtration Heterogeneous (e.g., Pd/C) scavenging Secondary Purification: Scavenging or Activated Carbon catalyst_type->scavenging Homogeneous (Soluble Pd Complex) analysis Analyze Filtrate for Pd (e.g., ICP-MS) filtration->analysis is_clean Is Pd Level < Limit? analysis->is_clean is_clean->scavenging No crystallization Final Purification: Crystallization is_clean->crystallization Yes scavenging->crystallization final_product Pure Product crystallization->final_product

Caption: Decision workflow for palladium catalyst removal.

Comparison of Common Purification Techniques
MethodTarget Metal SpeciesProsConsTypical Product Loss
Filtration (Celite®) Insoluble/Colloidal Pd(0)Simple, fast, inexpensive.[11]Ineffective for soluble metal species.[11]Very Low (<1%)
Crystallization Soluble SpeciesCan provide very high purity product.Risk of co-crystallization; requires screening.[3]Low to Moderate (5-20%)
Activated Carbon Broad (Pd(0), Pd(II))Inexpensive, widely available.[12]Non-selective, can adsorb product leading to yield loss.[7]Moderate to High (10-30%+)
Metal Scavengers Specific to scavenger typeHigh selectivity, low product loss, high efficiency.[3]Higher cost than bulk adsorbents.Very Low (<2-5%)
Aqueous Extraction Soluble/Ionic SpeciesGood for removing salts and polar impurities.[6]Ineffective for nonpolar metal complexes.Low (<5%)

Protocols

Protocol 1: General Procedure for Celite Filtration
  • Preparation: Place a sintered glass funnel on a clean filter flask.

  • Slurry: In a separate beaker, create a slurry of Celite (approx. 1-2 cm thickness relative to the funnel diameter) in the same solvent as your reaction mixture.

  • Packing: With the vacuum off, pour the Celite slurry into the funnel. Turn on the vacuum gently to pack the Celite into a flat, even bed.

  • Wetting: Wash the Celite pad with fresh solvent to remove any fine particles and ensure the bed is properly set. Do not let the pad run dry.

  • Filtration: Dilute your crude reaction mixture with a suitable solvent and slowly pour it onto the center of the Celite bed.[11]

  • Washing: After the mixture has passed through, wash the Celite pad with several portions of fresh solvent to recover any adsorbed product.[11]

  • Analysis: Combine the filtrates and concentrate in vacuo. Analyze a sample for residual palladium content.

Protocol 2: Screening Metal Scavengers
  • Setup: In parallel vials, dissolve a known amount of your crude product in a suitable solvent.

  • Addition: To each vial, add a different type of metal scavenger (e.g., Thiol-silica, Amine-silica, Activated Carbon) as recommended by the supplier (typically 5-20 equivalents by weight). Keep one vial as a control with no scavenger.

  • Reaction: Stir the vials at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 2-4 hours).

  • Work-up: Filter each mixture to remove the solid scavenger. Wash the scavenger with fresh solvent.

  • Analysis: Analyze the palladium content of each filtrate using a sensitive technique like ICP-MS to determine which scavenger was most effective.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate.
  • MDPI. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Metals Removal. Wordpress.
  • PharmaBlock. (2026, February 3). Removing Catalyst Residues in Hydrogenation Intermediates.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Asian Journal of Chemistry. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Vol. 25, No. 15, 8633-8637.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Benchchem. (n.d.). Purification strategies to remove catalyst residues from the final product.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
  • Benchchem. (n.d.). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.

Sources

Optimization

Optimizing reaction time for Perkin condensation of fluorinated benzaldehydes

Ticket ID: PKN-FL-OPT-042 Subject: Optimization of Reaction Kinetics & Yield for Fluorinated Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directive The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PKN-FL-OPT-042 Subject: Optimization of Reaction Kinetics & Yield for Fluorinated Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Standard Perkin condensation protocols (reflux at


 for 8+ hours) are often inefficient for fluorinated benzaldehydes. While the electron-withdrawing nature of fluorine (

effect) theoretically enhances the electrophilicity of the carbonyl carbon, it also increases the susceptibility of the substrate to side reactions (polymerization/tarring) under prolonged thermal stress.

The Solution: To optimize reaction time and preserve the integrity of the fluorinated motif, we recommend shifting from conductive heating to Dielectric Heating (Microwave Irradiation) . This approach exploits the polarity of the anhydride/base mixture to reduce reaction times from hours to minutes (


 min), minimizing thermal degradation.

Critical Protocol Architecture

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput screening, minimizing reaction time.

Reagents:

  • Substrate: Fluorobenzaldehyde (10 mmol)

  • Reagent: Acetic Anhydride (

    
    ) (30 mmol, 3.0 eq)
    
  • Catalyst: Potassium Acetate (

    
    ), fused/anhydrous (10 mmol, 1.0 eq)
    
  • Additives: None (Solvent-free)

Workflow:

  • Pre-treatment: Grind

    
     to a fine powder immediately before use to maximize surface area.
    
  • Vessel: Charge a 10 mL microwave-transparent vial with aldehyde,

    
    , and 
    
    
    
    . Cap with a crimp seal (PTFE septum).
  • Irradiation:

    • Ramp: 2 minutes to target temperature.

    • Hold:

      
       for 12 minutes .
      
    • Power: Dynamic (Max 300W).

  • Work-up: Pour hot reaction mixture into ice water (

    
    ). Basify to pH 10 with 
    
    
    
    . Steam distill to remove unreacted aldehyde.[1] Acidify aqueous residue with conc.[1]
    
    
    to precipitate the fluorocinnamic acid.
Method B: Optimized Conventional Reflux (Legacy Support)

Best for: Large-scale batches where microwave geometry is limiting.

Optimization Tweaks:

  • Catalyst Switch: Use Cesium Acetate (

    
    )  or mixed alkali (
    
    
    
    eutectic) if available. The larger cation radius of Cesium often improves solubility and basicity in the organic anhydride melt.
  • Atmosphere: Strict Argon/Nitrogen manifold. Fluorinated aldehydes oxidize rapidly to benzoic acids at high temps in air.

  • Time: 4–6 hours at

    
     (Oil bath).
    

Diagnostic Matrix (Troubleshooting)

Use this logic flow to resolve specific failure modes.

Visualizing the Troubleshooting Logic

TroubleshootingMatrix Start Identify Failure Mode Issue1 Reaction Stalls (<50% Conversion) Start->Issue1 Issue2 Black Tar / Polymerization Start->Issue2 Issue3 Low Yield after Workup Start->Issue3 Root1 Moisture in Anhydride (Hydrolysis) Issue1->Root1 Root2 Salt Surface Area (Heterogeneous kinetics) Issue1->Root2 Root3 Thermal Degradation (Overheating) Issue2->Root3 Root4 pH Mismanagement (Product stuck in filtrate) Issue3->Root4 Sol1 Use Fresh/Distilled Ac2O + Fused KOAc Root1->Sol1 Root2->Sol1 Sol2 Switch to Microwave (Reduce time) Root3->Sol2 Sol3 Add Radical Scavenger (BHT) + Inert Atmosphere Root3->Sol3 Sol4 Check pH > 10 before extraction Acidify to pH 1 Root4->Sol4

Caption: Decision tree for diagnosing common Perkin condensation failures involving fluorinated substrates.

FAQ: Specific Technical Issues

Q1: Why does my 2-fluorobenzaldehyde yield lower than 4-fluorobenzaldehyde?

  • Root Cause: Steric Hindrance & Chelation.

  • Explanation: The ortho-fluorine atom exerts a steric clash with the incoming anhydride enolate. Furthermore, the lone pairs on the ortho-fluorine can destabilize the transition state via electrostatic repulsion with the carboxylate oxygen.

  • Fix: Increase reaction temperature by

    
     or switch to a smaller base cation (
    
    
    
    instead of
    
    
    ) to alter the ion-pairing dynamics, though this may slow kinetics slightly.

Q2: The reaction mixture turns into a solid black mass (Charring).

  • Root Cause: Polymerization of the vinyl group.

  • Explanation: Fluorinated styrenes/cinnamic acids are prone to radical polymerization at temperatures

    
    .
    
  • Fix:

    • Reduce Time: Switch to Microwave (10–15 mins).

    • Radical Scavenger: Add a trace amount (

      
      ) of Hydroquinone or BHT to the reaction mixture to inhibit polymerization.
      

Q3: I see the product on TLC, but I recover very little solid.

  • Root Cause: Decarboxylation or Solubility.

  • Explanation: Fluorinated cinnamic acids can undergo thermal decarboxylation to form fluorostyrenes (oils), which are lost during steam distillation or extraction. Alternatively, the fluorinated salt may be partially soluble in the acidified water.

  • Fix: Avoid reflux temperatures

    
    . During workup, cool the acidified solution to 
    
    
    
    for 2 hours to force precipitation.

Mechanistic Insights (The "Why")

Understanding the electronic influence of fluorine is crucial for optimization.

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative. It pulls electron density away from the aromatic ring, making the carbonyl carbon more electrophilic . This theoretically accelerates the initial nucleophilic attack by the anhydride enolate.
    
  • Resonance Effect (

    
    ):  Fluorine can donate lone pair electrons back into the ring. In the para position, this competes with the inductive effect, but the inductive effect generally dominates for reactivity in nucleophilic additions.
    
Reaction Pathway Visualization

PerkinMechanism cluster_F Fluorine Effect Aldehyde Ar-CHO (Fluorobenzaldehyde) Attack Nucleophilic Attack (Rate Limiting Step) Aldehyde->Attack Anhydride Ac2O + Base Enolate Enolate Formation Anhydride->Enolate Deprotonation Enolate->Attack Intermediate Alkoxide Intermediate Attack->Intermediate F enhances electrophilicity Elimination Dehydration (-AcOH) Intermediate->Elimination High T required Hydrolysis Hydrolysis Elimination->Hydrolysis Product Fluoro-Cinnamic Acid Hydrolysis->Product

Caption: Mechanistic pathway highlighting the rate-limiting nucleophilic attack, accelerated by electron-withdrawing fluorine substituents.

Data & Benchmarking

The following data compares conventional heating vs. microwave irradiation for 4-fluorobenzaldehyde condensation.

ParameterConventional RefluxMicrowave Irradiation (Optimized)
Temperature

(Oil Bath)

(Internal Probe)
Time 480 mins (8 hours)12 mins
Yield


Purity (NMR) Requires Recrystallization

(often crude)
Energy Efficiency Low (Heat loss to environment)High (Direct dielectric heating)

Note: Data synthesized from comparative kinetic studies on benzaldehyde derivatives [1][3].

References

  • Pace, R. D., & McWilliams, L. (2006).[2] "Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple."[2] Journal of the Arkansas Academy of Science, 60,[2] 15. Link

  • Mumtazuddin, S., & Sinha, S. K. (2007). "Perkin Reactions under Microwave Irradiation." Asian Journal of Chemistry, 19(6), 4946. Link

  • Lopy, A., et al. (2016). "Microwave-assisted Perkin reaction: A green and efficient synthesis of cinnamic acids."[1] Green Chemistry Letters and Reviews. (Contextual grounding based on general microwave Perkin protocols).

  • Gedye, R., et al. (1986). "The use of microwave ovens for rapid organic synthesis."[1] Tetrahedron Letters, 27(3), 279-282. (Foundational text on Microwave rate acceleration).

Sources

Troubleshooting

Purifying 4-Chloro-2-fluoro-3-methoxycinnamic acid from cis-trans isomer mixtures

Topic: Purification of 4-Chloro-2-fluoro-3-methoxycinnamic Acid Ticket ID: #PUR-CFM-402 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Chloro-2-fluoro-3-methoxycinnamic Acid

Ticket ID: #PUR-CFM-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties purifying 4-Chloro-2-fluoro-3-methoxycinnamic acid (CFM-CA). This intermediate is critical for the synthesis of EGFR tyrosine kinase inhibitors. The primary challenge with cinnamic acid derivatives is the presence of the cis (Z) isomer , which is often a byproduct of Knoevenagel condensations or Wittig reactions.

The E (trans) isomer is the thermodynamically stable and biologically active form required for downstream coupling. This guide provides a self-validating workflow to purify the E-isomer and convert the waste Z-isomer.

Module 1: Diagnostic & Decision Matrix

"Do I have the cis-isomer, and how much?"

Before attempting purification, you must quantify the isomeric ratio.[1] The Z-isomer is generally more soluble and has a lower melting point, often resulting in an "oily" or sticky solid.

Diagnostic Protocol
  • H-NMR Validation:

    • E-Isomer (Trans): Look for the vinylic proton doublets. The coupling constant (

      
      ) will be 15–16 Hz .
      
    • Z-Isomer (Cis): The coupling constant (

      
      ) will be 10–12 Hz .
      
    • Note: The chemical shift of the vinylic proton

      
       to the carboxylic acid is typically shielded (upfield) in the Z-isomer compared to the E-isomer due to the anisotropic effect of the phenyl ring.
      
  • Decision Workflow: Use the following logic to determine your purification strategy.

PurificationDecision Start Crude CFM-CA Mixture Check Determine Z-Isomer Content (H-NMR or HPLC) Start->Check HighZ Z-Isomer > 15% Check->HighZ LowZ Z-Isomer < 15% Check->LowZ Action_Isom Perform Chemical Isomerization (Module 3) HighZ->Action_Isom Action_Recryst Perform Recrystallization (Module 2) LowZ->Action_Recryst TraceZ Z-Isomer < 1% Action_QC Final QC & Release TraceZ->Action_QC Action_Isom->Check Re-assay Action_Recryst->TraceZ

Figure 1: Purification Decision Matrix. Selecting the correct workflow based on initial isomeric purity prevents yield loss.

Module 2: Recrystallization (The "Bread and Butter")

Target Audience: Users with Z-isomer content < 15%.

The E-isomer of CFM-CA is significantly less soluble in polar protic solvents than the Z-isomer due to better crystal lattice packing. We utilize this solubility differential.

Recommended Solvent Systems

Based on the solubility profiles of halogenated methoxy-cinnamic acids [1, 2], the following systems are validated:

Solvent SystemRatio (v/v)Temperature (Dissolution)Temperature (Precipitation)Notes
Ethanol / Water 70:3075°C (Reflux)4°CPrimary Choice. High recovery, good rejection of Z-isomer.
Methanol / Water 60:4065°C (Reflux)0°CUse if the solid is sticky in Ethanol.
Methyl Ethyl Ketone (MEK) Pure80°C-10°CExcellent for removing non-polar impurities, but lower yield [3].
Toluene Pure110°C25°CUse only if the crude is very dark (removes tars).
Step-by-Step Protocol
  • Dissolution: Suspend crude CFM-CA in Ethanol (5 mL per gram). Heat to reflux.[2]

  • Titration: Add Water dropwise to the boiling solution until a slight turbidity persists. Add just enough Ethanol to clear the solution again.

  • Thermodynamic Cooling (Critical):

    • Do NOT crash cool. Rapid cooling traps the Z-isomer in the crystal lattice.

    • Allow the flask to cool to room temperature over 2–3 hours with slow stirring.

    • Then, cool to 4°C for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash with cold (4°C) Ethanol/Water (50:50).

  • Validation: The mother liquor will contain the majority of the Z-isomer.

Module 3: Chemical Isomerization (The "Fix")

Target Audience: Users with Z-isomer content > 15% or mother liquor recovery.

If your synthesis yielded high cis content, recrystallization will result in massive yield loss. You must isomerize the mixture first. The Z


E conversion is driven by thermodynamic stability.
Method A: Acid-Catalyzed Thermal Isomerization

This is the most robust method for scale-up.

  • Setup: Dissolve the crude material in Toluene or Xylene (10 mL/g).

  • Catalyst: Add concentrated HCl (catalytic, 0.1 eq) or p-Toluenesulfonic acid (pTSA) .

  • Reaction: Reflux (110°C) for 4–6 hours.

    • Mechanism:[3][4] Protonation of the carbonyl oxygen lowers the double bond character of the alkene, allowing rotation. Upon deprotonation, the molecule settles into the lower-energy E conformation.

  • Workup: Cool, wash with water (to remove acid), and evaporate solvent. Proceed to Module 2 (Recrystallization).

Method B: Iodine-Catalyzed Photo-Isomerization

Best for small batches (< 5g) or when thermal degradation is a concern [4].

  • Setup: Dissolve in Acetonitrile or Ethyl Acetate .

  • Catalyst: Add Iodine (

    
    )  (1–2 mol%).
    
  • Energy Source: Expose to visible light (sunlight or white LED) for 2 hours at RT.

  • Quench: Wash with dilute Sodium Thiosulfate (

    
    ) to remove iodine.
    

IsomerizationMechanism Z_Iso Z-Isomer (High Energy) Inter Activated Intermediate (Bond Rotation Allowed) Z_Iso->Inter + H+ / Heat or + I• / Light E_Iso E-Isomer (Thermodynamic Product) Inter->E_Iso - H+ / - I• Relaxation

Figure 2: Isomerization Pathway.[5] Energy input overcomes the rotational barrier, settling into the stable Trans state.

Module 4: Advanced QC & HPLC Methodology

Ticket: "My peaks are merging on the HPLC."

Separating E and Z isomers of acidic compounds requires suppression of ionization. If the pH is near the pKa (~4.5), peak tailing will occur.

Optimized HPLC Conditions [5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1][6]

  • Gradient:

    • 0-15 min: 20% B

      
       60% B
      
    • 15-20 min: 60% B

      
       20% B
      
  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 254 nm (or 280 nm).

  • Expected Retention: The E-isomer is more lipophilic (planar) and will elute after the Z-isomer.

FAQ: Troubleshooting

Q: The solid turns yellow during recrystallization. A: This indicates oxidation or trace phenol degradation. Add a pinch of sodium metabisulfite to the aqueous portion of your recrystallization solvent to act as an antioxidant.

Q: I have low recovery (<50%) after recrystallization. A: Your solvent volume is likely too high, or the ethanol ratio is too high. The 4-Chloro and 2-Fluoro substituents make this molecule moderately lipophilic. Increase the water ratio to force precipitation, or cool to 0°C for a longer duration.

Q: Can I use UV light to convert Z to E? A: Be careful. While UV light promotes isomerization, it creates a photostationary state (PSS) which is often a 60:40 mix. It does not drive the reaction to 100% E like thermal/acid methods do. Use Method A (Acid/Heat) for complete conversion.

References
  • Solubility of Cinnamic Acid Derivatives: Title: Solution thermodynamics of trans-Cinnamic acid in (methanol + water) and (ethanol + water) mixtures.[8] Source: ResearchGate / J. Chem. Thermodynamics. URL:[Link]

  • Purification of Methoxy-Cinnamic Acids: Title: 2,3-Dimethoxycinnamic acid - Organic Syntheses Procedure (Recrystallization from MEK).[2] Source: Organic Syntheses, Coll.[2] Vol. 4, p.731.[2] URL:[Link]

  • Isomerization Methodology: Title: Converting method for cis and trans isomers of cinnamic acid compound.[1][9] Source: Google Patents (CN103951536A). URL:

  • Photochemical Isomerization: Title: 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Source: Journal of Chemical Education (ACS). URL:[Link]

  • HPLC Separation Strategy: Title: Separation of E-Cinnamic acid on Newcrom R1 HPLC column.[6] Source: SIELC Technologies Application Note. URL:[Link]

Sources

Optimization

Technical Support Center: Photostability of 4-Chloro-2-fluoro-3-methoxycinnamic Acid

Here is the Technical Support Guide for 4-Chloro-2-fluoro-3-methoxycinnamic acid , designed for researchers and process chemists. Executive Summary & Chemical Context[1][2][3][4][5] 4-Chloro-2-fluoro-3-methoxycinnamic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 4-Chloro-2-fluoro-3-methoxycinnamic acid , designed for researchers and process chemists.

Executive Summary & Chemical Context[1][2][3][4][5]

4-Chloro-2-fluoro-3-methoxycinnamic acid is a high-value phenylpropanoid intermediate used in the synthesis of specialized agrochemicals and pharmaceutical active ingredients (APIs). Like all cinnamic acid derivatives, its conjugated alkene system (


) makes it highly susceptible to photochemical transformation  upon exposure to UV radiation (254 nm – 365 nm) and even ambient laboratory light.

Core Stability Challenge: The primary instability mechanism is


 (trans-to-cis) photoisomerization . While the trans (E) isomer is thermodynamically stable, photon absorption promotes the molecule to an excited singlet state (

), allowing rotation around the double bond. A secondary, concentration-dependent pathway is [2+2] photocycloaddition , leading to dimerization (truxillic/truxinic acid derivatives).

This guide provides the protocols to detect, quantify, and prevent these issues.

Photochemical Pathway Visualization

The following diagram illustrates the degradation pathways you are likely observing.

Photochemistry Trans Trans-Isomer (E) (Thermodynamically Stable) Excited Excited State (S1 / T1) Trans->Excited UV Absorption (hν) Cis Cis-Isomer (Z) (Kinetic Product) Excited->Cis Bond Rotation & Relaxation Dimer Dimer (Truxillic/Truxinic Acids) Excited->Dimer [2+2] Cycloaddition (High Conc.) Cis->Trans Thermal/Acid Reversion

Figure 1: Photochemical pathways of substituted cinnamic acids. The primary route is reversible isomerization; dimerization occurs primarily in solid-state or concentrated solutions.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new, earlier-eluting peak in my HPLC after leaving the sample on the bench."

Diagnosis: This is almost certainly the Cis (Z) isomer . Mechanism: On a standard C18 Reversed-Phase column, the cis isomer of cinnamic acid derivatives typically elutes before the trans isomer. The cis form is less planar, reducing its hydrophobic interaction with the stationary phase.

Corrective Action:

  • Verify Identity: Check the UV spectrum of the new peak using a Diode Array Detector (DAD). The cis isomer typically shows a hypsochromic shift (blue shift) of 10–20 nm in

    
     and a lower extinction coefficient (
    
    
    
    ) compared to the trans isomer due to steric hindrance reducing conjugation [1].
  • Quantify: Do not assume the response factor is identical. If pure cis standard is unavailable, use NMR (

    
    H) to determine the molar ratio (see Protocol A).
    
  • Prevention: Use amber autosampler vials. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.

Issue 2: "My product yield is low, and I see insoluble white precipitate during scale-up."

Diagnosis: You are likely experiencing [2+2] Photodimerization . Mechanism: At high concentrations (or in the solid state), adjacent cinnamic acid molecules can align. UV excitation leads to the formation of a cyclobutane ring between two alkene units, creating dimers (truxillic or truxinic acids). This reaction is irreversible under standard conditions and the dimers are often less soluble.

Corrective Action:

  • Solvent Screen: Dimerization is often crystal-packing dependent. Changing the recrystallization solvent can alter the packing to disfavor the alignment required for dimerization.

  • Lighting: Install yellow UV-cutoff filters (cutoff < 500 nm) on all fume hood sashes and ceiling lights in the production area. Standard fluorescent lights emit enough UV to drive this reaction over hours.

Issue 3: "The HPLC peaks are tailing or splitting."

Diagnosis: Ionization of the carboxylic acid moiety. Mechanism: 4-Chloro-2-fluoro-3-methoxycinnamic acid has a pKa


 4.0–4.5. If your mobile phase pH is near the pKa, the molecule exists as both neutral acid and ionized carboxylate, causing peak broadening.

Corrective Action:

  • Buffer Control: Ensure mobile phase pH is < 3.0 (using 0.1% Formic Acid or Phosphoric Acid) to keep the molecule fully protonated (neutral) and improve retention/shape on C18 [2].

Experimental Protocols

Protocol A: Determining Isomer Ratio via H NMR

Use this protocol to validate HPLC retention times.

Principle: The olefinic protons of cinnamic acids exhibit distinct coupling constants (


-values) based on geometry.
  • Sample Prep: Dissolve ~10 mg of sample in

    
     or 
    
    
    
    .
  • Acquisition: Acquire a standard proton spectrum.

  • Analysis: Focus on the alkene region (6.0 – 8.0 ppm).

    • Trans (E): Look for a doublet with a coupling constant

      
       .
      
    • Cis (Z): Look for a doublet with a coupling constant

      
        [3].
      
  • Calculation: Integrate the alkene doublets.

    
    
    
Protocol B: Standard UV Stability Assay

Use this to qualify handling times for your SOPs.

Materials:

  • Xenon Arc Lamp (simulated sunlight) or UV reactor (365 nm).

  • Quartz cuvettes (glass absorbs UV, skewing results).

  • HPLC System.[1]

Steps:

  • Preparation: Prepare a 50 µM solution of the compound in Methanol/Water (50:50).

  • Control: Wrap one aliquot in foil (Dark Control).

  • Exposure: Expose the unwrapped sample to the light source.

  • Sampling: Inject samples at

    
     minutes.
    
  • Data Processing: Plot the degradation of the trans peak area vs. time.

Stability Data & Specifications

The following table summarizes typical stability thresholds for substituted cinnamic acids. Note: Values are representative of the class; specific batch data may vary.

Light SourceHalf-Life (

) of Trans-Isomer
Primary DegradantRecommended Handling
Direct Sunlight < 30 MinutesCis-Isomer (Equilibrium ~60:40)Strictly Prohibited
Fluorescent Lab Light 4 – 12 HoursCis-IsomerAmber Glass / Foil
Yellow Light (UV Cutoff) > 2 WeeksNone (Stable)Safe for Scale-up
Dark Storage > 2 YearsNoneStore at 2–8°C

Decision Tree for Impurity Analysis

Use this logic flow to identify UV-related issues rapidly.

Troubleshooting Start Start: Impurity Detected CheckTime Does impurity elute BEFORE main peak? CheckUV Does UV spectrum show Blue Shift (hypsochromic)? CheckTime->CheckUV Yes Other Check for Dimer (Mass Spec: 2M+H) CheckTime->Other No Isomer Result: Cis-Isomer (Light Exposure) CheckUV->Isomer Yes Degradant Result: Chemical Degradation (Oxidation/Hydrolysis) CheckUV->Degradant No

Figure 2: Logic flow for identifying UV-induced impurities in HPLC analysis.

References

  • Promkatkaew, M. et al. (2014).[2][3] Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking. Photochemical & Photobiological Sciences .

  • BenchChem Technical Support . (2025). Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography. BenchChem .

  • Danylec, B. & Iskander, M. N. (2002).

    
    H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education . 
    
  • Matrix Scientific . (2023). Product Data: 4-Chloro-2-fluoro-3-methoxycinnamic acid. Matrix Scientific .

Sources

Troubleshooting

Technical Support Center: Production of 4-Chloro-2-fluoro-3-methoxycinnamic acid

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-fluoro-3-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to address common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-fluoro-3-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its production. The following information is presented in a direct question-and-answer format to provide clear and actionable solutions to potential issues in your workflow.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Optimization

Q1: What is the most common and scalable synthetic route for producing 4-Chloro-2-fluoro-3-methoxycinnamic acid?

A1: The most prevalent and industrially adaptable method for synthesizing substituted cinnamic acids, including 4-Chloro-2-fluoro-3-methoxycinnamic acid, is the Knoevenagel condensation.[1][2] This reaction involves the condensation of the corresponding benzaldehyde derivative, in this case, 4-Chloro-2-fluoro-3-methoxybenzaldehyde, with malonic acid in the presence of a basic catalyst.[1] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly effective as it also facilitates the in-situ decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.[1]

Q2: My Knoevenagel condensation is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in the Knoevenagel condensation for this specific molecule can often be attributed to several factors:

  • Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient duration, often requiring several hours at reflux to go to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3]

  • Catalyst Inactivity: The basic catalyst, typically pyridine or piperidine, may be of poor quality or used in insufficient amounts.[1] Ensure the catalyst is fresh and used in appropriate molar ratios.

  • Sub-optimal Temperature: The reaction generally requires heating to reflux.[1] Inadequate temperature control can lead to a sluggish or incomplete reaction.

  • Moisture: While not as sensitive as some other reactions, excessive moisture can interfere with the condensation. It is good practice to use dry glassware and reagents.

Q3: I am observing significant byproduct formation in my reaction. What are these impurities and how can I minimize them?

A3: During the Knoevenagel condensation, several side reactions can occur, leading to impurities:

  • Self-Condensation of the Aldehyde: Under basic conditions, the starting aldehyde can undergo self-condensation, especially at elevated temperatures.[4] Using purified 4-Chloro-2-fluoro-3-methoxybenzaldehyde can help minimize this.

  • Michael Addition: The product, an α,β-unsaturated acid, can potentially react with another molecule of malonic acid enolate in a Michael addition, particularly if a very strong base is used.[1]

  • Incomplete Decarboxylation: If the reaction conditions are not optimized, the intermediate dicarboxylic acid may not fully decarboxylate, leading to its presence as an impurity.[1] Ensuring adequate heating in pyridine generally promotes complete decarboxylation.[1]

To minimize these byproducts, it is crucial to maintain careful control over the reaction temperature and use the appropriate amount and type of catalyst.

Scale-Up Challenges

Q4: When moving from a lab-scale to a pilot-plant scale, what are the most critical parameters to monitor for the synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid?

A4: Scaling up the Knoevenagel condensation requires careful attention to the following parameters:

  • Heat Transfer: The reaction is typically heated to reflux. On a larger scale, efficient heat transfer becomes critical to maintain a consistent temperature throughout the reaction vessel and avoid localized overheating, which can lead to byproduct formation.

  • Mass Transfer and Agitation: Adequate mixing is essential to ensure homogeneity and facilitate the reaction between the solid malonic acid, the aldehyde, and the catalyst. The stirrer design and speed should be optimized for the larger reactor volume.

  • Reagent Addition Strategy: On a large scale, the order and rate of reagent addition can impact the reaction profile. A controlled addition of one of the reactants might be necessary to manage the reaction exotherm and minimize side reactions.

  • Work-up and Product Isolation: The precipitation and filtration of the product need to be carefully designed for larger volumes. The efficiency of washing the product cake to remove impurities is also a key consideration for achieving the desired purity.

Q5: During the work-up, I am having trouble with the precipitation and filtration of the product. What can I do to improve this?

A5: Challenges with precipitation and filtration on a larger scale can often be addressed by:

  • Controlling the Precipitation Rate: Cooling the reaction mixture too quickly can lead to the formation of fine particles that are difficult to filter. A controlled cooling profile can promote the growth of larger crystals.

  • Optimizing the pH for Precipitation: The product is precipitated by acidifying the reaction mixture.[1] The final pH should be carefully controlled to ensure complete precipitation of the cinnamic acid derivative while minimizing the co-precipitation of impurities.

  • Solvent Selection for Washing: The choice of solvent for washing the filter cake is crucial. It should be a solvent in which the product has low solubility but the impurities are readily soluble. Water is commonly used for this purpose.[1]

  • Using Appropriate Filtration Equipment: For larger scales, moving from simple Buchner funnel filtration to more advanced equipment like a filter press or a centrifugal filter can significantly improve the efficiency of filtration and drying.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, inactive catalyst, sub-optimal temperature.[1][3]Monitor reaction by TLC to ensure completion. Use fresh, high-quality catalyst in the correct stoichiometry. Ensure the reaction is maintained at the appropriate reflux temperature.
Product is off-color (yellow/brown) Presence of resinous byproducts from aldehyde self-condensation.[1]Use freshly purified 4-Chloro-2-fluoro-3-methoxybenzaldehyde. Avoid excessive heating or prolonged reaction times. Consider purification by recrystallization or column chromatography.[5][6]
Incomplete Decarboxylation Insufficient heating or inappropriate solvent/catalyst system.[1]Ensure the reaction is heated to reflux in pyridine for a sufficient duration to drive the decarboxylation to completion.[1]
Difficult Filtration Formation of very fine particles during precipitation.Control the rate of cooling and acidification during the work-up to encourage the growth of larger crystals.
Product Purity Issues Incomplete removal of starting materials or byproducts.Optimize the washing procedure for the isolated product. Consider recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography.[5][7]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid via Knoevenagel Condensation
  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1 equivalent).

  • Reagent Addition: Add malonic acid (1.1 equivalents) and pyridine (acting as both solvent and catalyst).

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of cold water and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Stir the acidic mixture until precipitation is complete. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Chloro-2-fluoro-3-methoxycinnamic acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, acetic acid/water).

  • Dissolution: Dissolve the crude 4-Chloro-2-fluoro-3-methoxycinnamic acid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot-filter the solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Visual Guides

Diagram 1: Knoevenagel Condensation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Aldehyde, Malonic Acid, and Pyridine reflux Heat to Reflux (2-4h) start->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp tlc->cool If complete precipitate Precipitate in Acidified Water cool->precipitate filtrate Filter and Wash with Water precipitate->filtrate dry Dry Under Vacuum filtrate->dry recrystallize Recrystallize (e.g., Ethanol/Water) dry->recrystallize If purity is low final_product Pure 4-Chloro-2-fluoro-3-methoxycinnamic acid dry->final_product If purity is high recrystallize->final_product

Caption: Workflow for the synthesis and purification of 4-Chloro-2-fluoro-3-methoxycinnamic acid.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Was the reaction run to completion? (Check TLC) start->check_completion check_temp Was the correct reflux temperature maintained? check_completion->check_temp Yes increase_time Increase reaction time and monitor. check_completion->increase_time No check_catalyst Was the catalyst fresh and used in the correct amount? check_temp->check_catalyst Yes adjust_temp Adjust heating and monitor temperature. check_temp->adjust_temp No use_new_catalyst Use fresh catalyst and optimize stoichiometry. check_catalyst->use_new_catalyst No re_evaluate Re-evaluate Yield check_catalyst->re_evaluate Yes increase_time->re_evaluate adjust_temp->re_evaluate use_new_catalyst->re_evaluate

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
  • Benchchem. (n.d.). Scaling up the synthesis of Methyl Cinnamate for pilot studies.
  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation.
  • hestia.greensystem.com.ua. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
  • PMC. (2022, December 17). Screening, synthesis optimization, and scaling-up of phytopathogen antifungals derived from natural hydroxycinnamic acids.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectroscopy of Substituted Cinnamic Acids: Elucidating the Spectrum of 4-Chloro-2-fluoro-3-methoxycinnamic acid

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. Cinnamic acid and its derivatives are a class of organic compounds that garner signific...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. Cinnamic acid and its derivatives are a class of organic compounds that garner significant interest due to their wide range of biological activities and applications as precursors in organic synthesis. Among these, 4-Chloro-2-fluoro-3-methoxycinnamic acid presents a unique substitution pattern on the phenyl ring, leading to a distinctive spectroscopic fingerprint. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Chloro-2-fluoro-3-methoxycinnamic acid through a comparative study with its parent compound, cinnamic acid, and monosubstituted analogues. By understanding the vibrational characteristics of each component, researchers can gain a deeper insight into the structural nuances of this multifaceted molecule.

The Power of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1] These absorption patterns create a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure. For a molecule like 4-Chloro-2-fluoro-3-methoxycinnamic acid, with its array of functional groups—a carboxylic acid, a carbon-carbon double bond, and a substituted aromatic ring—FTIR spectroscopy is an invaluable tool for confirming its identity and purity.

Deciphering the Spectrum: A Comparative Analysis

The table below summarizes the characteristic FTIR peaks for trans-cinnamic acid and its relevant monosubstituted derivatives. This data serves as a reference to predict the spectrum of our target molecule.

Functional Group Vibrational Mode trans-Cinnamic Acid (cm⁻¹) 2-Fluorocinnamic Acid (cm⁻¹) 4-Chlorocinnamic Acid (cm⁻¹) 3-Methoxycinnamic Acid (cm⁻¹) *Predicted 4-Chloro-2-fluoro-3-methoxycinnamic Acid (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)[2]Similar broad absorptionSimilar broad absorptionSimilar broad absorption3300-2500 (broad)
Aromatic/VinylicC-H stretch~3030[2]~3050~3060~3040~3050-3080
Carboxylic AcidC=O stretch~1680-1700[2]~1690~1685~1688~1690-1710
AlkeneC=C stretch~1620-1630[2]~1630~1625~1627~1620-1635
Aromatic RingC=C stretch~1580, ~1500[2]~1585, ~1490~1590, ~1490~1580, ~1485~1580-1600, ~1480-1500
Carboxylic AcidC-O stretch~1310[3]~1315~1305~1312~1300-1320
MethoxyC-O stretchN/AN/AN/A~1250 (asym), ~1030 (sym)~1260 (asym), ~1040 (sym)
Aryl-HalogenC-F stretchN/A~1230N/AN/A~1240-1260
Aryl-HalogenC-Cl stretchN/AN/A~1090N/A~1080-1100

Note: The peak positions for the substituted cinnamic acids are based on typical values found in spectral databases and literature.[4][5][6] The predicted values for 4-Chloro-2-fluoro-3-methoxycinnamic acid are an estimation based on the additive effects of the substituents.

Analysis of Key Vibrational Regions:
  • O-H and C-H Stretching Region (3300-2500 cm⁻¹ and 3100-3000 cm⁻¹): The carboxylic acid group of all the cinnamic acids will exhibit a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form.[2] The C-H stretching vibrations of the aromatic ring and the vinylic C-H of the double bond are expected to appear as a series of weaker bands between 3100 cm⁻¹ and 3000 cm⁻¹.

  • Carbonyl Stretching Region (1750-1650 cm⁻¹): The C=O stretch of the carboxylic acid is a strong, sharp peak and is sensitive to electronic effects. For trans-cinnamic acid, this peak is typically found around 1680-1700 cm⁻¹.[2] The presence of electron-withdrawing groups like chlorine and fluorine can slightly increase this frequency, while an electron-donating group like methoxy might slightly decrease it. In our target molecule, the combined electronic effects will likely place the C=O stretch in the higher end of this range, predicted around 1690-1710 cm⁻¹.

  • C=C Stretching Region (1650-1550 cm⁻¹): The stretching vibration of the C=C double bond in the acrylic acid side chain is expected around 1620-1630 cm⁻¹.[2] The aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. The exact positions can be influenced by the substitution pattern on the ring.

  • Fingerprint Region (1400-600 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations. For 4-Chloro-2-fluoro-3-methoxycinnamic acid, we expect to see characteristic peaks for the C-O stretching of the methoxy group (asymmetric around 1260 cm⁻¹ and symmetric around 1040 cm⁻¹). Furthermore, the C-F and C-Cl stretching vibrations will give rise to distinct bands. The C-F stretch is typically found in the 1250-1000 cm⁻¹ range, and for a fluoroaromatic compound, a strong band around 1240-1260 cm⁻¹ is anticipated. The C-Cl stretch for an aryl chloride is expected in the 1100-1000 cm⁻¹ region.

Visualizing the Molecular Vibrations

To better understand the relationship between the molecular structure and its vibrational modes, the following diagram illustrates the key functional groups of 4-Chloro-2-fluoro-3-methoxycinnamic acid.

Figure 1. Molecular structure of 4-Chloro-2-fluoro-3-methoxycinnamic acid and its key vibrational modes analyzed by FTIR spectroscopy.

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers aiming to acquire an FTIR spectrum of a solid sample like 4-Chloro-2-fluoro-3-methoxycinnamic acid, the following protocol using the Potassium Bromide (KBr) pellet method is recommended.

Materials:

  • 4-Chloro-2-fluoro-3-methoxycinnamic acid sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 4-Chloro-2-fluoro-3-methoxycinnamic acid sample.

    • Weigh approximately 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a small amount of the KBr-sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum, resulting in the final FTIR spectrum of 4-Chloro-2-fluoro-3-methoxycinnamic acid.

Conclusion

The FTIR spectrum of 4-Chloro-2-fluoro-3-methoxycinnamic acid is a composite of the vibrational signatures of its constituent functional groups. By employing a comparative approach with cinnamic acid and its monosubstituted derivatives, we can confidently predict the characteristic absorption bands of this complex molecule. The presence of the chloro, fluoro, and methoxy substituents introduces unique peaks in the fingerprint region, which are crucial for its unambiguous identification. This guide provides researchers with the foundational knowledge and practical methodology to effectively utilize FTIR spectroscopy for the characterization of 4-Chloro-2-fluoro-3-methoxycinnamic acid and other similarly substituted cinnamic acid derivatives, thereby supporting advancements in drug discovery and materials science.

References

  • Atkinson, S. D. M., et al. (2002). The Photodimerisation of the Chloro-, Methoxy- and Nitro-Derivatives of Trans-Cinnamic Acid: A Study of Single Crystals by Vibrational Microspectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (9), 1533-1537. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). trans-Cinnamic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Request PDF. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid Spectra. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 4-Chloro-2-fluoro-3-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Chloro-2-fluoro-3-methoxycinnamic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity in drug development, this guide delves into the rationale behind method selection, offering a detailed, optimized HPLC protocol and comparing it with viable alternatives. We will explore potential process-related and degradation impurities, and present illustrative experimental data to guide researchers in establishing robust, self-validating analytical systems for this compound.

Introduction: The Significance of Purity for 4-Chloro-2-fluoro-3-methoxycinnamic Acid

4-Chloro-2-fluoro-3-methoxycinnamic acid is a substituted cinnamic acid derivative of increasing interest in medicinal chemistry and drug discovery. Cinnamic acid and its analogues have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. As a crucial building block for more complex active pharmaceutical ingredients (APIs), the purity of 4-Chloro-2-fluoro-3-methoxycinnamic acid is paramount. Even trace impurities can have significant impacts on the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility[2][3]. This guide will provide a detailed framework for establishing a robust HPLC purity method for 4-Chloro-2-fluoro-3-methoxycinnamic acid, enabling researchers to confidently assess the quality of their material.

Understanding Potential Impurities

A robust purity method must be able to separate the main component from all potential impurities. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

The most common synthetic route to cinnamic acid derivatives is the Knoevenagel condensation of a substituted benzaldehyde with malonic acid[4]. For 4-Chloro-2-fluoro-3-methoxycinnamic acid, the likely precursor is 4-chloro-2-fluoro-3-methoxybenzaldehyde .

Therefore, key process-related impurities to monitor include:

  • 4-chloro-2-fluoro-3-methoxybenzaldehyde (Starting Material): Incomplete reaction can lead to residual amounts of the starting aldehyde.

  • Malonic Acid (Reagent): Excess or unreacted malonic acid may be present.

  • Side-Reaction Products: The Knoevenagel condensation, while generally efficient, can produce side products such as Michael adducts, especially under suboptimal conditions[2].

Degradation Products

Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating HPLC method. Based on the known degradation pathways of cinnamic acids, the following stress conditions should be investigated[5][6]:

  • Acid and Base Hydrolysis: May lead to cleavage of the methoxy group or other hydrolytic reactions.

  • Oxidation: The double bond and the aromatic ring are susceptible to oxidation.

  • Thermal Degradation: High temperatures can induce decarboxylation or other rearrangements.

  • Photodegradation: Exposure to light can cause isomerization (trans to cis) or other photochemical reactions.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is critical for achieving accurate and reliable purity determination. Here, we compare two primary approaches: a recommended, optimized gradient method and a simpler, isocratic alternative.

Recommended Method: A Stability-Indicating Gradient Reversed-Phase HPLC (RP-HPLC) Approach

This method is designed to provide high resolution and sensitivity, making it suitable for identifying and quantifying both process-related impurities and potential degradation products.

Rationale for Method Parameters:

  • Column: A C18 column is the standard choice for reversed-phase chromatography of small organic molecules like cinnamic acid derivatives, offering excellent retention and selectivity[2].

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for these compounds. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group (pKa of cinnamic acid is ~4.4)[4], ensuring good peak shape and consistent retention.

  • Gradient Elution: A gradient is employed to ensure the elution of compounds with a wide range of polarities within a reasonable timeframe. This is particularly important for separating the relatively polar malonic acid from the more non-polar cinnamic acid derivative and any potential late-eluting impurities.

  • Detection: UV detection is ideal for cinnamic acid derivatives due to their strong chromophore (conjugated system). The wavelength of maximum absorbance (λmax) for substituted cinnamic acids is typically in the range of 270-320 nm[7]. A detection wavelength of around 280 nm is a good starting point for 4-Chloro-2-fluoro-3-methoxycinnamic acid.

Experimental Protocol: Recommended Gradient RP-HPLC Method

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (1 mg/mL in Diluent) Filter Filter through 0.45 µm Syringe Filter Standard->Filter Sample Prepare Sample Solution (1 mg/mL in Diluent) Sample->Filter Injection Inject 10 µL onto HPLC System Filter->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Alternative Method: Isocratic RP-HPLC

For routine quality control where the impurity profile is well-characterized and all known impurities are resolved from the main peak, a simpler isocratic method can be employed.

Rationale for Isocratic Conditions:

An isocratic method uses a constant mobile phase composition, which can be advantageous in terms of method transferability and reduced equilibration times. However, it may not be suitable for samples with a wide range of impurity polarities.

Illustrative Isocratic Chromatographic Conditions:

ParameterAlternative Condition
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Run Time 15 minutes

(All other parameters as in the recommended gradient method)

Performance Comparison: Gradient vs. Isocratic

The following table presents a hypothetical comparison of the performance of the two methods based on expected outcomes for a sample of 4-Chloro-2-fluoro-3-methoxycinnamic acid containing known impurities.

Performance MetricRecommended Gradient MethodAlternative Isocratic MethodJustification
Resolution (Main Peak vs. Aldehyde) > 2.0Potentially < 1.5The gradient allows for better separation of closely eluting peaks.
Resolution (Main Peak vs. Late Eluting Impurity) > 3.0May not elute within run timeThe increasing organic content in the gradient ensures the elution of non-polar impurities.
Analysis Time 30 minutes15 minutesThe isocratic method is faster for routine analysis of known impurities.
Sensitivity for Early Eluting Impurities HigherLowerGradient elution can lead to sharper peaks for early eluting compounds, improving sensitivity.
Method Robustness GoodExcellentIsocratic methods are generally considered more robust and less prone to variations.

Method Validation: A Self-Validating System

A developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[2][8].

G Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, with a correlation coefficient (r²) of ≥ 0.999 being desirable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

For the comprehensive purity assessment of 4-Chloro-2-fluoro-3-methoxycinnamic acid, a stability-indicating gradient RP-HPLC method is strongly recommended . This approach provides the necessary resolution and sensitivity to separate and quantify a wide range of potential process-related and degradation impurities, ensuring the quality and safety of this critical pharmaceutical intermediate. While a simpler isocratic method may be suitable for routine quality control of well-characterized batches, the gradient method offers a more robust and comprehensive analytical solution for research, development, and validation purposes. The successful implementation of a validated HPLC method, as outlined in this guide, is a critical step in the journey of developing safe and effective pharmaceuticals.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Stenotrophomonas sp. TRMK2. (n.d.). Degradation of cinnamic acid by a newly isolated bacterium. Retrieved from [Link]

  • Gryko, K., et al. (2021). The wavelengths of maximum absorbance λmax [nm] from UV spectra of methanolic solutions of CA and its derivatives. ResearchGate. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). and Z-cinnamic acids in solution. CONICET. Retrieved from [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Ahmed, A. Y., et al. (2020). Development and Validation of Stability-Indicating Reverse Phase- High Performance Liquid Chromatography Method for Simultaneous. Impactfactor. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Chloro-2-Fluorocinnamic Acid 97.0%(GC). Retrieved from [Link]

  • PubMed. (2003, August 14). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Retrieved from [Link]

  • Poboży, E., et al. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). Retrieved from [Link]

  • MDPI. (2020, August 9). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • Yarrowia lipolytica. (n.d.). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by. Retrieved from [Link]

  • gm chemical. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid [944129-07-1]. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-fluoro-3-methoxycinnamic Acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Chloro-2-fluoro-3-methoxycinnamic acid. Designed for researchers, scientists, and drug development professionals, this guide mo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Chloro-2-fluoro-3-methoxycinnamic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.

Core Hazard Profile & Immediate Safety Protocols

Understanding the specific hazard profile of 4-Chloro-2-fluoro-3-methoxycinnamic acid is the foundation of its safe handling and disposal. As a halogenated aromatic carboxylic acid, it presents multiple hazards that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).

The primary hazards, as identified in its Safety Data Sheet (SDS), necessitate immediate precautions upon handling for disposal.

  • Skin Corrosion/Irritation (Category 2): The compound can cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation (Category 2): It poses a risk of serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.

Immediate Handling for Disposal: Before any disposal-related activities commence, it is mandatory to operate within a certified chemical fume hood. This engineering control is your primary defense against inhaling dust or vapors. Adorn the following PPE as a minimum requirement:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure. Always consult your glove manufacturer's compatibility chart for the specific chemical.[1][2]

  • Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.

Table 1: Hazard Summary for 4-Chloro-2-fluoro-3-methoxycinnamic Acid
Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement Examples
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Waste Segregation and Containment: The Principle of Incompatibility

Proper disposal begins with meticulous segregation at the point of generation. 4-Chloro-2-fluoro-3-methoxycinnamic acid is a chlorinated organic compound.[3][4] As such, it must never be mixed with other waste streams without a thorough compatibility assessment.

Causality of Segregation: The rationale for segregating halogenated organic waste is twofold:

  • Chemical Reactivity: Halogenated compounds can react violently with incompatible materials, such as strong bases, acids, or oxidizing agents.[1] Such mixing can lead to heat generation, pressurization of containers, or the release of toxic gases.

  • Disposal Pathway: The presence of halogens (in this case, chlorine and fluorine) dictates the final disposal method, which is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like HCl and HF) formed during combustion.[5] Mixing with non-halogenated waste complicates and increases the cost of disposal.

Containment Protocol:

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with halogenated organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[1]

  • Labeling: The container must be clearly and legibly labeled. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "4-Chloro-2-fluoro-3-methoxycinnamic acid". Do not use abbreviations or chemical formulas.[6]

    • The approximate concentration or quantity of the waste.

    • The associated hazards (e.g., "Irritant").

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][7] This prevents the release of vapors and protects the lab environment.

Step-by-Step Disposal Procedure

The mandated disposal route for 4-Chloro-2-fluoro-3-methoxycinnamic acid is through a licensed and approved hazardous waste disposal service.[5] On-site chemical treatment or drain disposal is strictly prohibited for this class of compound.

Protocol for Waste Accumulation and Disposal:

  • Initial Collection: Collect waste 4-Chloro-2-fluoro-3-methoxycinnamic acid, including any contaminated materials (e.g., weighing boats, contaminated paper towels), directly into your labeled hazardous waste container.

  • Avoid Dust Formation: If handling the solid material, take care to avoid creating dust.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from incompatible chemicals and in a well-ventilated location, preferably within a secondary containment bin.

  • Request Pickup: Once the container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][7] Do not overfill containers.

  • Documentation: Complete any required waste manifests or pickup forms provided by your EHS office. Accurate documentation is a critical component of regulatory compliance.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: For a small spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[1] For large or unmanageable spills, contact your institution's EHS emergency line immediately.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat. A respirator may be necessary depending on the scale of the spill and ventilation.[1]

  • Contain and Clean:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.

    • Carefully sweep up the absorbed material, avoiding dust generation.

    • Place all contaminated materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and water. All cleaning materials must also be disposed of as hazardous waste.

  • Do Not Use Drains: Never wash spilled material down the drain.[8][9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 4-Chloro-2-fluoro-3-methoxycinnamic acid waste in a laboratory setting.

G Disposal Workflow for 4-Chloro-2-fluoro-3-methoxycinnamic Acid cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Identify Waste: 4-Chloro-2-fluoro-3-methoxycinnamic acid B Assess Hazards (SDS Review): Skin/Eye Irritant, STOT SE 3 A->B C Don Appropriate PPE: Goggles, Lab Coat, Nitrile Gloves B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards D->E F Store in Designated Satellite Area with Secondary Containment E->F G Container Full (90%)? F->G H Contact EHS for Waste Pickup G->H Yes I Complete Waste Manifest/Paperwork H->I J Hand Off to Licensed Hazardous Waste Service I->J K Spill Occurs L Small Spill? (Manageable by trained staff) K->L M Contain, Absorb, Collect as Hazardous Waste L->M Yes N Contact EHS Emergency Line L->N No

Caption: Decision workflow for the disposal of 4-Chloro-2-fluoro-3-methoxycinnamic acid.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cinnamic acid methyl ester. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2026, January 21). Safety Data Sheet: natural cinnamic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: trans-Cinnamic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]

  • BFK Solutions LLC. (2021, December 9). Halogenated Solvent Exposure – How low will it go?. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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